1-[3-(Trifluoromethyl)phenyl]piperazine
1-[3-(Trifluoromethyl)phenyl]piperazine
1-(3-(trifluoromethyl)phenyl)piperazine is a N-arylpiperazine that is piperazine substituted by a 3-(trifluoromethyl)phenyl group at position 1. A serotonergic agonist used as a recreational drug. It has a role as a xenobiotic, an environmental contaminant, a psychotropic drug and a serotonergic agonist. It is a member of (trifluoromethyl)benzenes and a N-arylpiperazine.
Brand Name:
Vulcanchem
CAS No.:
15532-75-9
VCID:
VC0374031
InChI:
InChI=1S/C11H13F3N2/c12-11(13,14)9-2-1-3-10(8-9)16-6-4-15-5-7-16/h1-3,8,15H,4-7H2
SMILES:
C1CN(CCN1)C2=CC=CC(=C2)C(F)(F)F
Molecular Formula:
C11H13F3N2
Molecular Weight:
230.23g/mol
1-[3-(Trifluoromethyl)phenyl]piperazine
CAS No.: 15532-75-9
Main Products
VCID: VC0374031
Molecular Formula: C11H13F3N2
Molecular Weight: 230.23g/mol
CAS No. | 15532-75-9 |
---|---|
Product Name | 1-[3-(Trifluoromethyl)phenyl]piperazine |
Molecular Formula | C11H13F3N2 |
Molecular Weight | 230.23g/mol |
IUPAC Name | 1-[3-(trifluoromethyl)phenyl]piperazine |
Standard InChI | InChI=1S/C11H13F3N2/c12-11(13,14)9-2-1-3-10(8-9)16-6-4-15-5-7-16/h1-3,8,15H,4-7H2 |
Standard InChIKey | KKIMDKMETPPURN-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)C2=CC=CC(=C2)C(F)(F)F |
Canonical SMILES | C1CN(CCN1)C2=CC=CC(=C2)C(F)(F)F |
Description | 1-(3-(trifluoromethyl)phenyl)piperazine is a N-arylpiperazine that is piperazine substituted by a 3-(trifluoromethyl)phenyl group at position 1. A serotonergic agonist used as a recreational drug. It has a role as a xenobiotic, an environmental contaminant, a psychotropic drug and a serotonergic agonist. It is a member of (trifluoromethyl)benzenes and a N-arylpiperazine. |
Synonyms | 1-(3-trifluoromethylphenyl)piperazine 1-(m-trifluoromethylphenyl)piperazine TFMPP |
PubChem Compound | 4296 |
Last Modified | Nov 11 2021 |
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